(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal

Catalog No.
S541339
CAS No.
3615-41-6
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal

CAS Number

3615-41-6

Product Name

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal

IUPAC Name

(3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6?/m0/s1

InChI Key

SHZGCJCMOBCMKK-JFNONXLTSA-N

SMILES

CC(C(C(C(C=O)O)O)O)O

solubility

Soluble in DMSO

Synonyms

Rhamnose; L-Rhamnose; NSC 2056; NSC-2056; NSC2056; Isodulcitol; Isodulcit; Locaose; Mannomethylose, L-;

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O

The exact mass of the compound (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal is 164.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2056. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars. It belongs to the ontological category of aldehyde in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Humectant. However, this does not mean our product can be used or applied in the same or a similar way.
  • Carbohydrate Chemistry

    The presence of multiple hydroxyl groups makes (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal a polyol, a type of sugar alcohol. Understanding the chemical properties and reactivity of this molecule can contribute to the broader field of carbohydrate chemistry. This knowledge can be valuable for research on carbohydrate metabolism, synthesis of novel carbohydrate-based materials, and development of new drugs targeting carbohydrate processing enzymes.

  • Natural Product Chemistry

    Since (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal possesses a unique structure, it might be a natural product found in specific organisms. Research efforts could focus on identifying its presence in biological samples and potentially uncovering its role in biological processes []. This exploration could lead to the discovery of novel natural products with interesting biological activities.

  • Organic Synthesis

    The specific stereochemistry of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal makes it a potentially challenging but interesting target molecule for organic synthesis. Developing efficient synthetic routes for this molecule can contribute to the advancement of synthetic methodology, particularly for stereoselective synthesis of polyhydroxy compounds [].

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal is a stereoisomer of a hexose sugar derivative characterized by the presence of four hydroxyl groups attached to a six-carbon backbone, with an aldehyde functional group at one end. This compound is significant in various biochemical pathways and has applications in synthetic organic chemistry. Its unique stereochemistry contributes to its distinct chemical and biological properties, making it a valuable compound in both research and industrial applications.

L-rhamnose plays diverse roles in biological systems, including:

  • Plant cell wall structure: L-rhamnose is a building block of RGI, providing structural integrity and influencing plant cell wall porosity and interactions with other molecules.
  • Bacterial adhesion: Some bacteria utilize L-rhamnose-containing polysaccharides on their surfaces to adhere to host cells, which is crucial for their colonization and pathogenesis.
  • Glycoprotein function: L-rhamnose can be a glycosyl group attached to proteins, potentially affecting protein folding, stability, and interactions with other molecules.

The chemical reactivity of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal is influenced by its multiple hydroxyl groups and the aldehyde functional group. Key reactions include:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.
  • Condensation Reactions: The hydroxyl groups can participate in condensation reactions to form glycosidic bonds with alcohols or other sugars.

These reactions are crucial for understanding the compound's role in carbohydrate metabolism and its potential for synthesizing more complex molecules.

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal exhibits various biological activities due to its structure. It may play a role in metabolic pathways involving carbohydrates and could be involved in enzyme mechanisms that process sugars. Its unique configuration allows it to interact with specific enzymes and receptors within biological systems. Research into its biological activity may reveal potential therapeutic applications or insights into carbohydrate metabolism.

The synthesis of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal can be achieved through several methods:

  • Oxidation of Hexose Sugars: One common method involves the selective oxidation of hexose sugars such as D-glucose using mild oxidizing agents like bromine water or nitric acid under controlled conditions.
  • Enzymatic Synthesis: Enzymes such as aldolases can catalyze the formation of this compound from simpler sugar precursors.
  • Biotechnological Processes: Microorganisms can be engineered to produce the compound through fermentation processes. This method is often preferred for its efficiency and sustainability.

These synthetic routes highlight the versatility of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal in organic chemistry.

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal has several applications across different fields:

  • Synthetic Organic Chemistry: It is used as a building block for synthesizing complex organic molecules.
  • Biological Research: The compound plays a role in studying enzyme mechanisms and carbohydrate metabolism.
  • Industrial

Research into the interactions of (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal with biological macromolecules can provide insights into its functional roles. Studies may focus on:

  • Enzyme Interactions: Understanding how this compound interacts with enzymes involved in carbohydrate metabolism may reveal its potential as an inhibitor or substrate.
  • Binding Studies: Investigating how (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal binds to receptors can help elucidate its biological activity.

Such interaction studies are essential for developing therapeutic agents targeting carbohydrate-processing enzymes.

Several compounds share structural similarities with (2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal. Key comparisons include:

Compound NameStructure CharacteristicsDifferences
D-glucoseA common hexose sugar with a similar hydroxyl arrangementDifferent stereochemistry
D-mannoseAnother hexose sugar with a different arrangement of hydroxyl groupsDifferent stereochemistry
D-galactoseSimilar structure but different stereochemistry at specific carbon atomsUnique configuration at carbon centers

Uniqueness

(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanal is unique due to its specific stereochemistry that imparts distinct chemical and biological properties. Its ability to participate in a wide range of

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

164.06847348 g/mol

Monoisotopic Mass

164.06847348 g/mol

Boiling Point

398.00 to 399.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Appearance

Solid powder

Melting Point

122 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QN34XC755A

Other CAS

3615-41-6

Metabolism Metabolites

L-Rhamnose is a known human metabolite of Quercitrin.

Wikipedia

Rhamnose
Caprolactone

Use Classification

Cosmetics -> Humectant

General Manufacturing Information

L-Mannose, 6-deoxy-: ACTIVE

Dates

Last modified: 08-15-2023
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